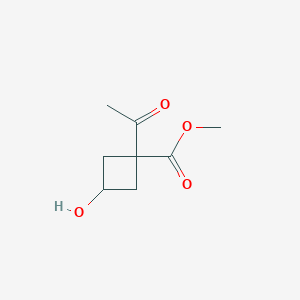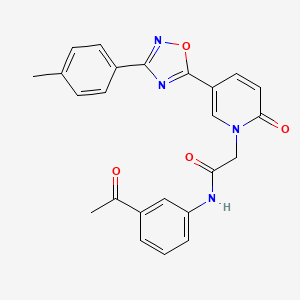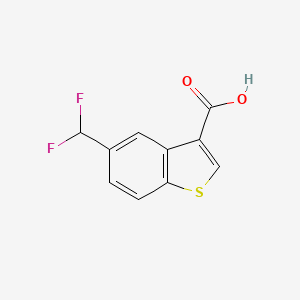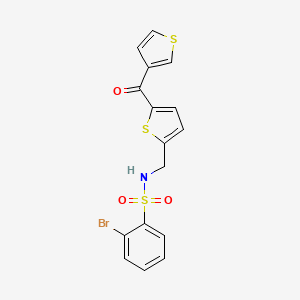
Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate, commonly known as MACC, is a cyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MACC is a versatile compound that can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Competition and Control in Electrocyclic Reactions
Methyl 3-formylcyclobutene-3-carboxylate's synthesis and its thermolysis study, yielding methyl (2H)-pyrane-5-carboxylate, highlight the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. This research confirms theoretical predictions about the influence of substituent groups on reaction pathways in cyclobutene derivatives, offering insights into the synthesis strategies of cyclic compounds (S. Niwayama & K. Houk, 1992).
Epigenetic Regulation through Methylation and Acetylation
Methylation and acetylation play crucial roles in epigenetic regulation, impacting gene expression and cellular functions. The availability of one-carbon and two-carbon substrates like S-adenosylmethionine and acetyl-CoA influences these modifications. This understanding provides a biochemical foundation for exploring methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate's potential in modulating epigenetic mechanisms (Xiaoyang Su, K. Wellen, & J. Rabinowitz, 2016).
Structural and Conformational Analysis
The conformational properties of 1-aminocyclobutane-1-carboxylic acid derivatives, through quantum mechanical calculations and molecular dynamics simulations, shed light on the backbone flexibility and environmental stability of such compounds. This research provides a foundational understanding of the structural dynamics relevant to methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate (J. Casanovas et al., 2006).
Propriétés
IUPAC Name |
methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h6,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXNEPXTBYLGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685810.png)
![N-[4-(2-chloropropanoyl)phenyl]-2-methylpropanamide](/img/structure/B2685812.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)




![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)